molecular formula C30H31FN4O5S B2419926 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 689761-29-3

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2419926
CAS No.: 689761-29-3
M. Wt: 578.66
InChI Key: RYXOHHBHVCQPOF-UHFFFAOYSA-N
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Description

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with a morpholine ring, a fluorophenyl group, and a dimethoxyphenethyl moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Without specific studies on this compound, it’s impossible to predict its mechanism of action .

Future Directions

The quinazolinone class of compounds is of interest in medicinal chemistry due to their biological activity. Therefore, future research could potentially explore the biological activity of this compound and its potential uses in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with isatoic anhydride under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, typically using morpholine and a suitable leaving group.

    Attachment of the Dimethoxyphenethyl Moiety: This step involves the alkylation of the quinazolinone core with 3,4-dimethoxyphenethyl bromide in the presence of a base such as potassium carbonate.

    Thioether Formation: The thiol group is introduced by reacting the intermediate with a suitable thiolating agent.

    Final Coupling with 4-Fluoroaniline: The final step involves coupling the intermediate with 4-fluoroaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted derivatives at the fluorophenyl group.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one: Similar quinazolinone core but lacks the morpholine and dimethoxyphenethyl groups.

    N-(4-fluorophenyl)-2-(4-morpholinyl)-4-quinazolinamine: Contains the morpholine ring but differs in the substitution pattern on the quinazolinone core.

Uniqueness

The unique combination of the quinazolinone core, morpholine ring, dimethoxyphenethyl moiety, and fluorophenyl group in 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O5S/c1-38-26-10-3-20(17-27(26)39-2)11-12-35-29(37)24-18-23(34-13-15-40-16-14-34)8-9-25(24)33-30(35)41-19-28(36)32-22-6-4-21(31)5-7-22/h3-10,17-18H,11-16,19H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXOHHBHVCQPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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